2-{[(2Z)-3-(4-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Overview
Description
2-{[(Z)-3-(4-NITROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound featuring a nitrophenyl group, a propenoyl group, and a hexahydrocycloocta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Z)-3-(4-NITROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps. One common approach is the condensation reaction between a nitrophenyl-substituted propenoyl chloride and an amine derivative of hexahydrocycloocta[b]thiophene. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Z)-3-(4-NITROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(Z)-3-(4-NITROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{[(Z)-3-(4-NITROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into binding sites of proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-3-(4-NITROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- 2-AMINO-4-(3-NITROPHENYL)-5-OXO-4,5-DIHYDROPYRANO[3,2-C]CHROMENE-3-CARBONITRILE
Uniqueness
2-{[(Z)-3-(4-NITROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its hexahydrocycloocta[b]thiophene core, which provides distinct chemical and biological properties compared to similar compounds. This core structure can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21N3O4S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[[(Z)-3-(4-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H21N3O4S/c21-19(25)18-15-5-3-1-2-4-6-16(15)28-20(18)22-17(24)12-9-13-7-10-14(11-8-13)23(26)27/h7-12H,1-6H2,(H2,21,25)(H,22,24)/b12-9- |
InChI Key |
HZGPJCUBZPKPTE-XFXZXTDPSA-N |
Isomeric SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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